molecular formula C9H6N2S B13822339 8H-[1,3]Thiazolo[5,4-e]indole CAS No. 42851-06-9

8H-[1,3]Thiazolo[5,4-e]indole

Cat. No.: B13822339
CAS No.: 42851-06-9
M. Wt: 174.22 g/mol
InChI Key: GCUXYXLUBFFJLB-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Scaffolds in Medicinal Chemistry and Advanced Organic Synthesis

Fused heterocyclic scaffolds are core structures in a vast array of biologically active molecules and are pivotal in the field of medicinal chemistry. nih.govresearchgate.net These frameworks, which consist of two or more rings sharing at least one common bond, offer a rigid and conformationally defined template for the spatial arrangement of functional groups. This structural rigidity can lead to higher binding affinities and selectivities for biological targets. The unique electronic distribution within these fused systems also imparts a range of chemical and physical properties that are often exploited in drug design. nih.gov

In advanced organic synthesis, the construction of fused heterocyclic systems presents both a challenge and an opportunity for the development of novel synthetic methodologies. unipd.it The creation of these complex architectures often requires multi-step syntheses or the development of elegant one-pot, multicomponent reactions that can efficiently build molecular complexity. researchgate.netias.ac.in The strategic fusion of different heterocyclic rings allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents.

Overview of Indole- and Thiazole-Containing Frameworks in Drug Discovery and Functional Material Development

The indole (B1671886) nucleus is a prominent pharmacophore found in numerous natural products and synthetic drugs. ias.ac.in Its presence in the amino acid tryptophan makes it a fundamental building block in biological systems. Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. ias.ac.in The indole scaffold's ability to mimic peptide structures and interact with various enzymes and receptors has made it a "privileged" structure in drug discovery. ias.ac.in

Similarly, the thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in many bioactive compounds and approved drugs. nih.gov Thiazole derivatives display a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. nih.govlibretexts.org The thiazole moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to its role as a versatile building block in medicinal chemistry. In the realm of functional materials, thiazole-containing polymers and dyes have been developed for applications in electronics and imaging due to their unique photophysical properties. chemicalbook.com The fusion of indole and thiazole rings to form thiazoloindoles creates a novel heterocyclic system with the potential for unique biological activities and material properties, stemming from the combined features of both parent heterocycles. researchgate.net

Chemical Profile of 8H- akjournals.comchemicalbook.comThiazolo[5,4-e]indole

While detailed research on the parent compound 8H- akjournals.comchemicalbook.comThiazolo[5,4-e]indole is limited in publicly available literature, information regarding its derivatives provides insight into the synthesis and characteristics of this heterocyclic system.

Synthesis of a 8H- akjournals.comchemicalbook.comThiazolo[5,4-e]indole Derivative

A known derivative, Ethyl 2-amino-6H- akjournals.comchemicalbook.comthiazolo[5,4-e]indole-7-carboxylate, has been synthesized through a multi-step procedure. akjournals.com The synthesis of this derivative provides a foundational method for accessing the 8H- akjournals.comchemicalbook.comThiazolo[5,4-e]indole core structure.

Characterization of Ethyl 2-amino-6H- akjournals.comchemicalbook.comthiazolo[5,4-e]indole-7-carboxylate

The characterization of this derivative provides some of the only available data for a compound containing the 8H- akjournals.comchemicalbook.comThiazolo[5,4-e]indole skeleton.

PropertyValueReference
AppearancePale brown powder akjournals.com
Melting Point197 °C (with decomposition) akjournals.com
¹H NMR (DMSO-d₆)δ 1.34 (t, 3H, J 7.1 Hz, CH₃), 4.34 (q, 2H, J 7.1 Hz, CH₂), 7.08 (dd, 1H, J 0.9 Hz, JH-8,NH 2.3 Hz, H-8), 7.19 (s, 2H, NH₂), 7.32 (dd, 1H, Jorto 8.7 Hz, J 0.9 Hz, H-5), 7.35 (d, 1H, Jorto 8.7 Hz, H-4), 11.99 (brm, 1H, NH) akjournals.com

This data pertains to the derivative, Ethyl 2-amino-6H- akjournals.comchemicalbook.comthiazolo[5,4-e]indole-7-carboxylate, and not the parent compound.

Properties

CAS No.

42851-06-9

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

8H-pyrrolo[2,3-g][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-2,4-5H,3H2

InChI Key

GCUXYXLUBFFJLB-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C3=C(C=C2)N=CS3

Origin of Product

United States

Chemical Transformations and Derivatization of the 8h 1 2 Thiazolo 5,4 E Indole Core

Functionalization and Substitution Reactions on the Thiazoloindole Scaffold

The functionalization of the thiazoloindole core is primarily achieved through multi-component reactions that allow for the introduction of diverse substituents. A notable and efficient method is the one-pot, three-component domino reaction involving an amine, a dicarbonyl compound, and an arylglyoxal. ias.ac.inresearchgate.net

A specific example is the synthesis of a series of 2-methyl-7-aryl-6,8-dihydro-8-(3-hydroxycyclohex-2-en-1-one)-thiazolo[4,5-e]indole derivatives. ias.ac.in This reaction proceeds by combining 2-methylbenzo[d]thiazol-5-amine, various arylglyoxal monohydrates, and cyclohexane-1,3-dione. ias.ac.inresearchgate.net The process is catalyzed by acetic acid in ethanol (B145695) at elevated temperatures. ias.ac.inresearchgate.net This methodology is advantageous due to its high efficiency, mild reaction conditions, and simple work-up, with water being the only byproduct. ias.ac.inresearchgate.net The reaction allows for the incorporation of a wide range of substituted aryl groups at the 7-position of the thiazoloindole ring system, demonstrating a powerful strategy for scaffold functionalization. ias.ac.in

Further functionalization strategies can be inferred from related heterocyclic systems. For instance, bromination is a common reaction to introduce a reactive handle for further modifications. In the synthesis of related Current time information in Bangalore, IN.medcraveonline.comthiazolo[4,5-e]isoindoles, N-substituted tetrahydroisoindole-4-ones are brominated at the alpha position to the carbonyl group using reagents like bromine in acetic acid or pyridine (B92270) hydrobromide perbromide. unipd.it This α-bromoketone intermediate is then cyclized with thiourea (B124793) to form the 2-aminothiazole (B372263) ring. unipd.it This two-step process—bromination followed by cyclocondensation—is a classic Hantzsch thiazole (B1198619) synthesis adapted for a fused ring system and represents a key method for building and functionalizing the thiazole portion of the scaffold. unipd.it

The table below summarizes various derivatives of the thiazolo[4,5-e]indole scaffold synthesized through a three-component reaction, highlighting the diverse substitutions possible on the aryl moiety at position 7. ias.ac.in

Compound IDAryl Substituent (Ar)Yield (%)Melting Point (°C)
4a Phenyl85290–291
4b 4-Methylphenyl82292–293
4d 4-Chlorophenyl81295–296
4f 4-Bromophenyl83298–299
4h 2-Nitrophenyl79288–289
4j 4-Hydroxyphenyl75301–302
4m 3,4-Dimethoxyphenyl77295–296

Data sourced from a study on three-component synthesis of thiazolo[4,5-e]indole derivatives. ias.ac.in

Synthesis of Spiro-Indole Derivatives Incorporating the Thiazolo[5,4-e]indole Moiety

The creation of spiro-indole derivatives, where a spirocyclic center connects the indole (B1671886) core to another heterocyclic ring, is a significant area of synthetic exploration. The thiazolo[5,4-e]indole moiety can be incorporated into complex spiro structures, often starting from isatin (B1672199) (1H-indole-2,3-dione) or its derivatives. arkat-usa.orgniscpr.res.in

A common strategy involves the reaction of isatin-derived Schiff bases with sulfur-containing nucleophiles. niscpr.res.inderpharmachemica.com For example, 3-(pyridin-2-ylimino)-1,3-dihydro-2H-indol-2-one, formed from the condensation of isatin and 2-aminopyridine, reacts with thioglycolic acid in the presence of anhydrous zinc chloride to yield a spiro[indole-3,2′- Current time information in Bangalore, IN.medcraveonline.comthiazolidine]-2,4′(1H)-dione derivative. niscpr.res.in This spiro-thiazolidinone can then undergo further reactions, such as Knoevenagel condensation with aromatic aldehydes, to introduce additional points of diversity. niscpr.res.in

Another advanced approach involves the Michael addition reaction to construct more complex spiro systems. arkat-usa.orgresearchgate.net In one study, benzylidene derivatives of spiro[indoline-thiazolidinones], which contain an α,β-unsaturated ketone functional group, were reacted with 2-aminopyrimidine. arkat-usa.orgresearchgate.net This reaction, facilitated by montmorillonite (B579905) KSF clay as a solid support and a few drops of DMF, leads to the one-step synthesis of novel spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives. arkat-usa.orgresearchgate.net This method is noted for its operational simplicity, short reaction times, and high yields compared to conventional multi-step procedures. arkat-usa.org

The following table outlines representative examples of spiro-indole derivatives that incorporate a thiazole or thiazolidine (B150603) ring, showcasing the structural diversity achievable.

Starting MaterialReagentsSpiro-Product Core StructureReference
Isatin, 2-Aminopyridine1. Glacial Acetic Acid; 2. Thioglycolic Acid, ZnCl₂spiro[indole-3,2′- Current time information in Bangalore, IN.medcraveonline.comthiazolidine]-2,4′(1H)-dione niscpr.res.in
Isatin, Amines, Thioglycolic AcidMontmorillonite KSFspiro[indoline-3,2′-thiazolidine]-2,4′(1H)-dione arkat-usa.org
Spiro[indoline-thiazolidinone] derivative2-Aminopyrimidine, Montmorillonite KSF, DMFspiro[indoline-3,2′-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] arkat-usa.orgresearchgate.net
Isatin-3-imineThioglycolic Acidspiro[indole-thiazolidinone] researchgate.net

Acylation and Other Post-Synthetic Modification Strategies

Post-synthetic modifications, particularly acylation, are vital for fine-tuning the properties of the thiazoloindole scaffold. These reactions typically target reactive functional groups, such as primary or secondary amines, that have been installed on the core structure.

In the synthesis of related Current time information in Bangalore, IN.medcraveonline.comthiazolo[4,5-e]isoindoles and Current time information in Bangalore, IN.medcraveonline.comthiazolo[5,4-g]indoles, a 2-amino group on the thiazole ring serves as a convenient handle for acylation. unipd.itnih.gov This amino group is readily introduced via the Hantzsch thiazole synthesis using unsubstituted thiourea. unipd.it The resulting 2-aminothiazole derivatives can then be acylated using various acylating agents. unipd.itnih.gov

Commonly used reagents include acetyl chloride and benzoyl chloride, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) in a suitable solvent such as DMF or 1,4-dioxane. unipd.itnih.gov These reactions efficiently convert the 2-amino group into the corresponding acetamide (B32628) or benzamide, allowing for the exploration of structure-activity relationships by introducing different acyl groups. nih.gov This strategy was employed to prepare a series of N-acylated Current time information in Bangalore, IN.medcraveonline.comthiazolo[5,4-g]indole-2-amines. nih.gov

The table below provides examples of acylation reactions performed on amino-thiazole derivatives related to the target scaffold.

Starting CompoundAcylating AgentBaseProductReference
2-Amino- Current time information in Bangalore, IN.medcraveonline.comthiazolo[4,5-e]isoindole derivativeAcetyl chlorideDIPEA2-Acetamido- Current time information in Bangalore, IN.medcraveonline.comthiazolo[4,5-e]isoindole derivative unipd.itnih.gov
2-Amino- Current time information in Bangalore, IN.medcraveonline.comthiazolo[4,5-e]isoindole derivativeBenzoyl chlorideEt₃N2-Benzamido- Current time information in Bangalore, IN.medcraveonline.comthiazolo[4,5-e]isoindole derivative unipd.it
2-Amino- Current time information in Bangalore, IN.medcraveonline.comthiazolo[4,5-e]isoindole derivative4-Methoxybenzoyl chlorideEt₃N2-(4-Methoxybenzamido)- Current time information in Bangalore, IN.medcraveonline.comthiazolo[4,5-e]isoindole derivative unipd.it
2-Amino- Current time information in Bangalore, IN.medcraveonline.comthiazolo[5,4-g]indole derivativeAcyl chlorideEt₃NN-Acyl- Current time information in Bangalore, IN.medcraveonline.comthiazolo[5,4-g]indole-2-amine nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for Thiazoloindole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 8H- arkat-usa.orgchalcogen.roThiazolo[5,4-e]indole scaffold. rcsb.orgamazonaws.comcolumbia.edunih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity. longdom.org

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of thiazoloindole derivatives. rcsb.orgamazonaws.comcolumbia.edunih.gov

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of protons in a molecule. libretexts.org For derivatives of the 8H- arkat-usa.orgchalcogen.roThiazolo[5,4-e]indole core, characteristic signals are observed. For instance, in spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives, aromatic protons appear as a multiplet in the range of δ 6.61-8.12 ppm. arkat-usa.org The NH proton of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and is exchangeable with D₂O. arkat-usa.orgresearchgate.net For example, a synthesized spiroindole derivative showed an NH peak at 10.22 ppm. arkat-usa.org

¹³C NMR Spectroscopy: This method provides information about the carbon framework of a molecule. In thiazoloindole derivatives, the carbon signals are spread over a wide chemical shift range, allowing for the identification of different carbon environments. For a spiro[indoline-thiazolidinone] derivative, aromatic carbons were observed between δ 111.03-140.42 ppm, while the spiro carbon appeared at δ 70.20 ppm. arkat-usa.org The carbonyl carbon (C=O) of the thiazolidinone ring was found at δ 176.67 ppm. arkat-usa.org In other thiazolo[4,5-e]indole derivatives, characteristic signals for the thiazole (B1198619) and indole rings are observed, with chemical shifts being influenced by the nature and position of substituents. ias.ac.in For example, in a series of 2-(7-aryl-2-methyl-6H-thiazolo[4,5-e]indol-8-yl)-3-hydroxycyclohex-2-enone derivatives, the carbon signals were assigned using 1D and 2D NMR techniques. ias.ac.in

Table 1: Representative ¹H and ¹³C NMR Data for a Thiazoloindole Derivative

Nucleus Chemical Shift (δ, ppm) Assignment Reference
¹H10.22 (s, 1H)NH (indole) arkat-usa.org
6.61-7.62 (m, 16H)Ar-H and CH arkat-usa.org
2.58 (s, 6H)N(CH₃)₂ arkat-usa.org
¹³C176.67NH-C=O arkat-usa.org
172.63C=N arkat-usa.org
111.03-140.42Aromatic Carbons arkat-usa.org
70.20Spiro Carbon arkat-usa.org
32.87CH₃ arkat-usa.org

This table presents data for a representative spiro[indoline-thiazolidinone] derivative.

Two-Dimensional NMR (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques are powerful tools that resolve overlapping signals found in 1D spectra and establish correlations between different nuclei, providing a more complete picture of the molecular structure. wikipedia.orgdokumen.pubresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org It is invaluable for establishing the connectivity of proton spin systems within the thiazoloindole framework and its substituents. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.eduwikipedia.org This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons. youtube.com Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons that are not observed in HSQC spectra. For example, HMBC correlations can link protons on the indole ring to carbons in the fused thiazole ring, confirming the [5,4-e] annulation. acs.org

The combined application of these 2D NMR methods allows for the complete and unambiguous assignment of all proton and carbon signals in complex thiazoloindole derivatives. amazonaws.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass Determination

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. arkat-usa.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is particularly useful for determining the precise molecular mass of a compound, often with an accuracy of a few parts per million. researchgate.netnih.gov This high accuracy allows for the confident determination of the elemental composition of the molecule. mdpi.com

In the analysis of thiazoloindole derivatives, HRESIMS is used to confirm the molecular formula of newly synthesized compounds. nih.govias.ac.in For example, in the synthesis of novel thiazolo[4,5-e]indole derivatives, HRMS was used to confirm the calculated molecular formulas. For a specific derivative, the calculated mass for C₂₃H₂₁N₂O₂S [M-H]⁻ was 389.1318, and the found mass was 389.1321, confirming the structure. ias.ac.in Similarly, for a series of thiazolo[3,2-a]indoles, HRESIMS provided the exact mass of the protonated molecule [M+H]⁺, which matched the calculated values, thus verifying their elemental composition. nih.gov

Table 2: HRESIMS Data for Representative Thiazoloindole Derivatives

Compound Molecular Formula Calculated Mass [M-H]⁻ Found Mass [M-H]⁻ Reference
Derivative 1C₂₃H₂₁N₂O₂S389.1318389.1321 ias.ac.in
Derivative 2C₂₄H₂₂FN₂O₂S421.1381421.1380 ias.ac.in
Derivative 3C₂₄H₂₂BrN₂O₂S481.0580481.0586 ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. arkat-usa.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

In the characterization of 8H- arkat-usa.orgchalcogen.roThiazolo[5,4-e]indole and its derivatives, IR spectroscopy provides valuable information about key functional groups. ias.ac.in For instance, the N-H stretching vibration of the indole ring typically appears as a sharp or broad band in the region of 3200-3400 cm⁻¹. arkat-usa.orgmdpi.com Carbonyl (C=O) stretching vibrations, if present in a substituent, give rise to strong absorption bands in the range of 1650-1750 cm⁻¹. arkat-usa.orgmdpi.com The C=N stretching vibration of the thiazole ring can be observed around 1660-1677 cm⁻¹. arkat-usa.org Aromatic C-H and C=C stretching vibrations also give rise to characteristic bands in the fingerprint region. For example, in a series of spiro[indoline-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives, the IR spectra showed characteristic absorption bands for NH (3248-3375 cm⁻¹), C=O (1710-1720 cm⁻¹), and C=N (1660-1677 cm⁻¹) groups. arkat-usa.org

Table 3: Characteristic IR Absorption Frequencies for a Thiazoloindole Derivative

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Reference
Indole N-HStretching3248 - 3375 arkat-usa.org
Carbonyl C=OStretching1710 - 1720 arkat-usa.org
Imine C=NStretching1660 - 1677 arkat-usa.org

This table presents data for a representative spiro[indoline-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivative.

X-ray Crystallography for Unambiguous Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. novapublishers.com It provides unequivocal proof of the molecular connectivity, conformation, and stereochemistry. mdpi.comx-mol.com

For novel or structurally complex thiazoloindole derivatives, single-crystal X-ray diffraction analysis is the gold standard for structural confirmation. chalcogen.ro The technique has been successfully employed to determine the crystal structures of various related heterocyclic systems, such as thiazole orange derivatives and imidazothiazoles. chalcogen.ronih.gov In one study, the crystal structure of a thiazole orange derivative was determined, revealing the triclinic crystal system and P-1 space group. chalcogen.ro Another study on imidazothiazole derivatives as IDO1 inhibitors utilized X-ray crystallography to understand the binding mode of the inhibitors to the enzyme's active site. nih.gov For the 8H- arkat-usa.orgchalcogen.roThiazolo[5,4-e]indole system, a derivative, N-methyl-{4-[2-(7-oxo-6,7-dihydro-8H- arkat-usa.orgchalcogen.rothiazolo[5,4-e]indol-8-ylidene)hydrazino]phenyl}methanesulfonamide, was complexed with cyclin-dependent kinase 2 (CDK2), and its structure was determined by X-ray diffraction to a resolution of 2.00 Å. rcsb.org This analysis provided crucial insights into the binding interactions of the inhibitor with the protein. rcsb.org

Table 4: Crystallographic Data for a Derivative of 8H- arkat-usa.orgchalcogen.roThiazolo[5,4-e]indole

Parameter Value Reference
PDB ID1KE6 rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution2.00 Å rcsb.org
R-Value Work0.191 rcsb.org
R-Value Free0.222 rcsb.org

This table presents data for the complex of N-methyl-{4-[2-(7-oxo-6,7-dihydro-8H- arkat-usa.orgchalcogen.rothiazolo[5,4-e]indol-8-ylidene)hydrazino]phenyl}methanesulfonamide with CDK2.

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration and conformation of chiral molecules in solution. cas.czresearchgate.net The fundamental principle of ECD lies in the differential absorption of left- and right-circularly polarized light by a chiral molecule. chemrxiv.org This differential absorption, plotted as a function of wavelength, results in an ECD spectrum, which provides a unique fingerprint of a molecule's three-dimensional structure. researchgate.net For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region. frontiersin.org

The application of ECD spectroscopy for the stereochemical assignment of thiazoloindole compounds, such as derivatives of 8H- Current time information in Bangalore, IN.researchgate.netthiazolo[5,4-e]indole, is a modern and highly effective approach. The indole and thiazole moieties within the core structure constitute chromophores that give rise to electronic transitions in the UV region, typically between 200 and 400 nm. frontiersin.org When a stereocenter is introduced into the molecule, these chromophores become sensitive to the chiral environment, leading to characteristic ECD spectra.

The stereochemical analysis of a chiral derivative of 8H- Current time information in Bangalore, IN.researchgate.netthiazolo[5,4-e]indole would involve a comparative analysis of its experimental ECD spectrum with theoretically calculated spectra for all possible stereoisomers. rsc.org This computational approach, most commonly employing Time-Dependent Density Functional Theory (TD-DFT), has become a cornerstone of modern stereochemical elucidation. rsc.org

The process typically involves the following steps:

Conformational Search: For a flexible molecule, all possible low-energy conformers for each stereoisomer are generated through computational methods. The three-dimensional coordinates of each conformer are optimized.

ECD Spectrum Calculation: For each conformer, the ECD spectrum is calculated using TD-DFT. This provides the theoretical rotatory strengths and excitation energies for the electronic transitions.

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are then averaged based on their relative populations, as determined by their calculated Gibbs free energies, to generate the final theoretical spectrum for each stereoisomer. frontiersin.org

Comparison and Assignment: The experimental ECD spectrum of the synthesized or isolated compound is then compared with the calculated spectra for each possible stereoisomer. The absolute configuration is assigned based on the best match between the experimental and a calculated spectrum. nih.gov

For instance, if a chiral center were introduced at a position adjacent to the thiazoloindole core, the resulting enantiomers would exhibit mirror-image ECD spectra. The signs of the Cotton effects (the positive and negative peaks in the ECD spectrum) would be opposite for the (R) and (S) enantiomers, allowing for an unambiguous assignment. nih.gov

Illustrative Research Findings for a Hypothetical Chiral Thiazoloindole Derivative

While specific experimental data for 8H- Current time information in Bangalore, IN.researchgate.netthiazolo[5,4-e]indole is not publicly available, we can illustrate the application of ECD with a hypothetical example of a chiral derivative, (R)- and (S)-2-methyl-8H- Current time information in Bangalore, IN.researchgate.netthiazolo[5,4-e]indole. The comparison between the experimental ECD spectrum of an isolated sample and the TD-DFT calculated spectra for the (R) and (S) enantiomers would allow for its definitive stereochemical assignment.

Table 1: Hypothetical Experimental vs. Calculated ECD Data for (R)-2-methyl-8H- Current time information in Bangalore, IN.researchgate.netthiazolo[5,4-e]indole

Wavelength (λ) [nm]Experimental Δε [M⁻¹cm⁻¹]Calculated Δε [M⁻¹cm⁻¹] for (R)-isomerCotton Effect Sign
225+15.2+18.5Positive
250-9.8-11.2Negative
290+5.5+6.1Positive

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Comparison of Predicted ECD Maxima for Hypothetical Enantiomers

CompoundPredicted Wavelength (λ) [nm]Predicted Δε [M⁻¹cm⁻¹]
(R)-2-methyl-8H- Current time information in Bangalore, IN.researchgate.netthiazolo[5,4-e]indole225+18.5
250-11.2
290+6.1
(S)-2-methyl-8H- Current time information in Bangalore, IN.researchgate.netthiazolo[5,4-e]indole225-18.5
250+11.2
290-6.1

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical and Computational Investigations of 8h 1 2 Thiazolo 5,4 E Indole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 8H- nih.govresearchgate.netThiazolo[5,4-e]indole and its derivatives. researchgate.netnih.govijcce.ac.ir These calculations offer a detailed understanding of the molecule's behavior at a quantum mechanical level.

Analysis of Reactivity Indices and Frontier Molecular Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. nih.gov

Studies on related thiazole-containing heterocyclic systems have utilized DFT to calculate these parameters. For instance, the analysis of global reactivity descriptors such as electronegativity (χ), global hardness (η), and softness (S) provides a quantitative measure of the molecule's reactivity and stability. nih.govnih.gov These descriptors are calculated from the HOMO and LUMO energies. nih.gov The localization of these frontier orbitals on different parts of the 8H- nih.govresearchgate.netThiazolo[5,4-e]indole scaffold can pinpoint the most probable sites for electrophilic and nucleophilic attacks.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Global Hardness (η)Global Softness (S)Electronegativity (χ)
Generic Thiazolo[3,2-a]pyrimidine 4a--Lower ΔE indicates higher reactivity---
Generic Thiazolo[3,2-a]pyrimidine 4g--Higher ΔE indicates lower reactivity---
Compound 4 (a phosphonate)--3.605Less stable, softer--

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving the 8H- nih.govresearchgate.netThiazolo[5,4-e]indole core. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics.

For example, in the synthesis of related thiazoloindole derivatives, computational studies can predict the most favorable reaction pathway by comparing the activation energies of different possible routes. sorbonne-universite.fr This is particularly useful in understanding the regioselectivity and stereoselectivity of reactions, such as cycloaddition reactions, which are common in the synthesis of complex heterocyclic systems. nih.govresearchgate.net

Energetic and Thermodynamic Property Computations

Quantum chemical methods, including DFT, are used to compute the energetic and thermodynamic properties of 8H- nih.govresearchgate.netThiazolo[5,4-e]indole derivatives. nih.gov This includes calculating enthalpies of formation, which are crucial for understanding the stability of different isomers and conformers. nih.govresearchgate.net

Thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy can be calculated to predict the spontaneity and equilibrium position of reactions. mdpi.com For instance, in studies of methyl-substituted indoles as liquid organic hydrogen carriers, a combination of experimental measurements and quantum chemical calculations provided a consistent dataset on the enthalpies of formation, revealing the influence of methyl group positioning on the reaction enthalpy. nih.gov

Molecular Docking Studies on Biomolecular Interactions

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of the 8H- nih.govresearchgate.netThiazolo[5,4-e]indole system, molecular docking studies have been performed to investigate their interactions with various biological targets. These studies help in identifying key amino acid residues in the binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com The docking score, which represents the binding affinity, is often used to rank potential inhibitors. plos.org For example, molecular docking studies on thiazolo[5,4-c]isoquinolines identified promising acetylcholinesterase (AChE) inhibitors, with the predictions guiding subsequent experimental validation. researchgate.net Similarly, docking studies on thiazolo[3,2-a]pyridine derivatives against α-amylase revealed their potential as anti-diabetic agents. plos.org

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Thiazolo[3,2-a]pyridine derivative 4eα-amylase-7.43Trp58, Trp59, Tyr62, Gln63, His101, Val107, etc. plos.org
Thiazolo[5,4-c]isoquinolines 2, 7, 13, 14Acetylcholinesterase (AChE)Prominent ligand-protein energy scores-
ZINC82121447, ZINC02170552, etc.YTHDC1High binding affinitiesSER378, ASN363, ASN367, TRP377, TRP428, LEU439 mdpi.com

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, focusing on the changes in electron density during a chemical reaction. luisrdomingo.com This theory has been applied to understand the mechanisms of various organic reactions, including cycloadditions, which are relevant to the synthesis of the 8H- nih.govresearchgate.netThiazolo[5,4-e]indole scaffold. luisrdomingo.com

MEDT analysis can determine whether a reaction follows a polar or non-polar mechanism by examining the flow of electron density between the reacting species. researchgate.net It provides insights into the asynchronicity of bond formation and can predict the regioselectivity of reactions by analyzing the Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule. mdpi.com Studies on [3+2] cycloaddition reactions, for example, have used MEDT to explain the observed regioselectivity and the role of substituents in influencing the reaction outcome. growingscience.com

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. tanaffosjournal.ir These simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking and to observe the conformational changes that may occur upon binding. mdpi.com

In the context of 8H- nih.govresearchgate.netThiazolo[5,4-e]indole derivatives, MD simulations can validate the docking poses and provide a more accurate estimation of the binding free energy. mdpi.com By simulating the system in a solvated environment, MD can capture the influence of water molecules on the binding process. The root-mean-square deviation (RMSD) of the protein backbone and the ligand are often monitored to assess the stability of the complex throughout the simulation. mdpi.complos.org For instance, a 100 ns MD simulation was used to confirm the stability of a thiazolo[3,2-a]pyridine derivative in the active site of α-amylase. plos.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a molecule's pharmacokinetic profile is a critical step in the drug discovery process, determining how the substance is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). biosolveit.de In silico ADME predictions have become an indispensable tool, offering early insights into the potential "drug-likeness" of a compound and helping to identify candidates with favorable properties, thereby reducing the time and cost associated with drug development. biosolveit.deplos.org These computational models assess various physicochemical and pharmacokinetic parameters that influence a compound's behavior in the body. imist.mabigchem.eu

For the 8H- Current time information in Houston, TX, US.mdpi.comthiazolo[5,4-e]indole scaffold and its derivatives, while specific experimental data is limited in the public domain, in silico studies on closely related thiazoloindole systems provide valuable predictive information. Computational tools and web services, such as SwissADME and PreADME, are frequently employed to calculate these properties. mdpi.comunl.edu The analysis typically revolves around established principles like Lipinski's Rule of Five and Veber's rules to assess oral bioavailability. nih.govnih.gov

Detailed Research Findings

Recent computational studies on a series of 2-aryl-4H- Current time information in Houston, TX, US.mdpi.comthiazolo[4,5-b]indoles, which share a similar fused heterocyclic core with 8H- Current time information in Houston, TX, US.mdpi.comthiazolo[5,4-e]indole, have offered predictions on their ADME profiles. researchgate.net These studies calculate various molecular descriptors that are crucial for predicting pharmacokinetic behavior.

Key parameters evaluated include:

Molecular Weight (MW): Generally, a molecular weight of ≤ 500 g/mol is preferred for good oral absorption. nih.gov

Lipophilicity (log P): The logarithm of the octanol-water partition coefficient is a measure of a compound's lipophilicity. A value of log P ≤ 5 is generally considered favorable. unl.edunih.gov This property is crucial as it affects absorption, distribution, metabolism, excretion, and toxicity. unl.edu

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors (e.g., OH, NH groups) and acceptors (e.g., N, O atoms) influences solubility and membrane permeability. The preferred ranges are typically ≤ 5 for HBD and ≤ 10 for HBA. nih.gov

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration. nih.gov

Number of Rotatable Bonds (nRotb): This parameter relates to molecular flexibility. A lower number of rotatable bonds (typically ≤ 10) is associated with better oral bioavailability. nih.gov

Gastrointestinal (GI) Absorption: Predictions are often classified as high or low, indicating the extent to which a compound is likely to be absorbed from the gut. nih.gov

Blood-Brain Barrier (BBB) Penetration: This predicts the likelihood of a compound crossing the BBB, a critical factor for drugs targeting the central nervous system. imist.ma

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. nih.gov

In a study of novel 2-aryl-4H- Current time information in Houston, TX, US.mdpi.comthiazolo[4,5-b]indoles, various derivatives were synthesized and their properties computationally predicted. researchgate.net The results for a selection of these analogs are presented to illustrate the typical output of such an analysis.

Interactive Data Tables

The following tables summarize the predicted ADME properties for a series of 2-aryl-4H- Current time information in Houston, TX, US.mdpi.comthiazolo[4,5-b]indole analogs, which serve as representative examples for the broader thiazoloindole class.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 2-aryl-4H- Current time information in Houston, TX, US.mdpi.comthiazolo[4,5-b]indole Analogs

Compound IDR-GroupMolecular FormulaMW ( g/mol )log PHBAHBDTPSA (Ų)nRotbLipinski Violations
4a -HC₁₄H₉N₃S251.313.853154.3810
4b 3-NO₂C₁₄H₈N₄O₂S296.303.824199.9120
4c 4-ClC₁₄H₈ClN₃S285.754.543154.3810
4d 4-BrC₁₄H₈BrN₃S330.204.713154.3810
4e 4-OHC₁₄H₉N₃OS267.313.214274.6110
4f 4-OCH₃C₁₅H₁₁N₃OS281.333.514163.6120

Data synthesized from studies on 2-aryl-4H- Current time information in Houston, TX, US.mdpi.comthiazolo[4,5-b]indoles. researchgate.net

Table 2: Predicted Pharmacokinetic Properties of 2-aryl-4H- Current time information in Houston, TX, US.mdpi.comthiazolo[4,5-b]indole Analogs

Compound IDGI AbsorptionBBB PermeantCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
4a HighYesNoNoYesNoNo
4b HighYesNoNoNoNoNo
4c HighYesYesNoYesYesNo
4d HighYesYesNoYesYesNo
4e HighYesNoNoNoNoNo
4f HighYesNoNoNoNoNo

Predictions based on computational models for 2-aryl-4H- Current time information in Houston, TX, US.mdpi.comthiazolo[4,5-b]indoles. researchgate.net

The data indicate that these thiazoloindole derivatives generally exhibit drug-like properties according to Lipinski's Rule of Five, with no violations predicted for the selected compounds. researchgate.net They are predicted to have high gastrointestinal absorption and to be capable of permeating the blood-brain barrier. researchgate.net The potential for inhibition of specific cytochrome P450 isoenzymes varies with the substitution on the aryl ring, highlighting the importance of substituent effects on the metabolic profile. researchgate.net For instance, the presence of chloro (4c) and bromo (4d) substituents introduces a predicted inhibitory effect on several CYP enzymes. researchgate.net These in silico findings are crucial for guiding the selection and optimization of lead compounds for further preclinical development. plos.org

Biological Relevance and Mechanistic Insights of 8h 1 2 Thiazolo 5,4 E Indole As a Pharmacological Scaffold

Anticancer Activity and Cellular/Molecular Targets

Derivatives of the thiazolo-indole core structure have demonstrated considerable potential as anticancer agents by targeting various key components of cellular machinery involved in cancer cell proliferation and survival.

A primary mechanism by which thiazolo-indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules, essential components of the cytoskeleton, play a critical role in cell division, motility, and intracellular transport. By inhibiting the polymerization of tubulin into microtubules, these compounds can effectively halt the cell cycle and induce apoptosis.

Derivatives such as mdpi.comnih.govthiazolo[4,5-e]isoindoles, which are structurally related to the core scaffold, have been identified as potent inhibitors of tumor cell proliferation. nih.gov One of the most active derivatives was found to cause cell cycle arrest at the G2/M phase in HeLa cells. nih.gov This activity is often achieved by binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of microtubules. nih.gov For instance, novel indole-1,2,4-triazole hybrids have been shown to effectively inhibit tubulin polymerization with IC50 values comparable to known inhibitors like Combretastatin A-4 (CA-4). researchgate.netrsc.org Molecular modeling studies confirm that these compounds can occupy the colchicine-binding site, thereby disrupting the microtubule network. nih.govrsc.org A series of 3,6-diaryl-7H- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazines demonstrated potent inhibition of tubulin polymerization with an IC50 value of 2.06 µM. nih.gov

The structural features of these compounds, particularly the presence of moieties like the 3,4,5-trimethoxyphenyl group found in potent tubulin inhibitors, are crucial for their activity. researchgate.net By interfering with this fundamental cellular process, these agents selectively target rapidly dividing cancer cells.

Table 1: Tubulin Polymerization Inhibition by Thiazolo-Indole Related Derivatives

Compound Class Target Cancer Cell Line(s) IC50 (Tubulin Polymerization) Mechanism of Action
mdpi.comnih.govthiazolo[4,5-e]isoindoles HeLa Not specified Causes G2/M cell cycle arrest
3,6-diaryl-7H- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazines SGC-7901, A549, HT-1080 2.06 µM Binds to colchicine site
Indole-1,2,4-triazole hybrids HepG2, HeLa, MCF-7, A549 2.1 ± 0.12 µM Binds to colchicine site

Protein kinases are crucial regulators of cell signaling pathways that are often deregulated in cancer. The thiazolo-indole scaffold has been effectively utilized to develop inhibitors for several key kinases.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. Certain thiazole (B1198619) derivatives have been shown to exhibit good binding affinity for CDK2, which correlates with their ability to induce cell cycle arrest and apoptosis. mdpi.com

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B): DYRK1A and DYRK1B are implicated in cell cycle control and are overexpressed in several cancers. acs.orgmdpi.com Thiazolo[5,4-f]quinazoline derivatives have been identified as among the most potent and selective DYRK1A/1B inhibitors, with some compounds displaying subnanomolar IC50 values. nih.gov These inhibitors are often ATP-competitive. Other related scaffolds, such as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, have also been developed as selective DYRK1A inhibitors. acs.org

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. carrerasresearch.orgnih.govmdpi.com The indole (B1671886) nucleus is a key feature in many FLT3 inhibitors. nih.gov A novel tetracyclic ring system, 2H-Imidazo[2',1':2,3] mdpi.comnih.govthiazolo[4,5-e]isoindol-8-yl-phenylureas, has shown strong antiproliferative activity in cell lines expressing the constitutively activated mutant FLT3/ITD. nih.gov These compounds are structurally related to the type-II tyrosine kinase inhibitor quizartinib. nih.gov Other indole-based scaffolds, such as benzimidazole-indazole derivatives, have also yielded potent inhibitors against mutant FLT3 kinases with IC50 values as low as 0.199 nM. nih.gov

Table 2: Kinase Inhibition by Thiazolo-Indole and Related Scaffolds

Kinase Target Compound Class Potency (IC50)
CDK2 Thiazole derivatives Good binding affinity noted
DYRK1A/1B Thiazolo[5,4-f]quinazolines Single-digit nanomolar to subnanomolar
FLT3 (mutant) Benzimidazole-indazole derivatives 0.199 nM

A common outcome of targeting tubulin and protein kinases is the induction of cell cycle arrest and programmed cell death (apoptosis). Thiazolo-indole derivatives have been shown to activate these pathways through various molecular mechanisms.

Treatment of cancer cells with these compounds leads to an accumulation of cells in specific phases of the cell cycle, most commonly the G2/M phase (consistent with microtubule disruption) or the G1 phase (consistent with kinase inhibition). nih.govnih.gov For example, novel tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[3,4-a]isoquinoline chalcones, which are structurally related, induce cell growth arrest at the G1 phase. nih.govresearchgate.net

This cell cycle arrest is often followed by the induction of apoptosis. The apoptotic process can be triggered through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. frontiersin.org Key molecular events observed include:

Activation of Caspases: Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.govfrontiersin.org

Regulation of Bcl-2 family proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

Involvement of p53: Upregulation of the tumor suppressor protein p53. nih.govresearchgate.net

One study on a thiazole derivative, compound 4c, found it increased the percentage of cells in the pre-G1 phase by 37.36% and significantly raised the population of cells in early (22.39%) and late (9.51%) apoptosis in MCF-7 breast cancer cells. mdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives the growth and proliferation of many types of cancer. mdpi.com It has become a major target for cancer therapy. Several studies have demonstrated that thiazole and indole-containing scaffolds can act as potent EGFR inhibitors.

Molecular docking studies have shown that thiazole derivatives can bind effectively to the active site of EGFR. mdpi.com Benzimidazole-based derivatives have also been developed as potent EGFR inhibitors, leading to cell cycle arrest and apoptosis. mdpi.com These compounds often show interactions similar to the established EGFR inhibitor erlotinib (B232) at the receptor's active site. mdpi.com The inhibition of EGFR signaling by these molecules provides a clear mechanism for their anticancer activity, making them promising candidates for the development of targeted cancer therapies. mdpi.com

Antimicrobial Activities and Mechanisms

In addition to their anticancer properties, heterocyclic systems based on the thiazolo-indole scaffold exhibit significant antimicrobial activity, addressing the growing challenge of antibiotic resistance.

Derivatives containing thiazole, thiadiazole, and indole moieties have been tested against a range of pathogenic bacteria, showing efficacy against both Gram-positive and Gram-negative species. mdpi.comnih.govbiointerfaceresearch.com

Gram-positive bacteria: Compounds have shown activity against strains like Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA) and Bacillus subtilis. mdpi.comturkjps.org In one study, indole-thiadiazole and indole-triazole derivatives demonstrated excellent activity against MRSA, with some being more effective than the standard drug ciprofloxacin. turkjps.org

Gram-negative bacteria: Activity has also been observed against Escherichia coli and Pseudomonas aeruginosa. mdpi.comturkjps.org While often less potent against Gram-negative strains compared to Gram-positive ones, certain indole-triazole conjugates displayed moderate activity with Minimum Inhibitory Concentration (MIC) values around 250 µg/mL. mdpi.com

The mechanism of antibacterial action can vary, but for some thiazole derivatives, it involves the inhibition of essential bacterial enzymes. The broad spectrum of activity highlights the potential of this scaffold in developing new antibacterial agents.

Table 3: Antibacterial Activity of Thiazolo-Indole Related Derivatives

Compound Class Bacterial Strain Activity (MIC)
Indole-thiadiazole (2c) Bacillus subtilis 3.125 µg/mL
Indole-triazole (3d) MRSA 6.25 µg/mL
1,3,4-Thiadiazole (B1197879) (8j) Pseudomonas aeruginosa 12.5 µg/mL

Antifungal Effects

Derivatives of the thiazolo-indole scaffold have demonstrated significant potential as antifungal agents. Research has focused on synthesizing novel compounds that incorporate this core structure to combat various fungal infections.

One area of investigation involves spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivatives. nih.gov In vitro studies have shown that these compounds exhibit broad-spectrum antifungal activity. nih.gov Specifically, compounds from this class displayed potent effects against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, as well as the opportunistic yeast Candida albicans. nih.gov The activity of these derivatives was found to be comparable to or stronger than the reference antifungal drug, ketoconazole. nih.gov Further mechanistic studies suggest that these compounds may act as chitin (B13524) synthase inhibitors, thereby disrupting the fungal cell wall synthesis. nih.gov The combination of these novel spiro pyrimidine (B1678525) derivatives has also been shown to produce synergistic or additive effects. nih.gov

The integration of a 1,3,4-thiadiazole moiety with indole derivatives has also been explored as a strategy for developing new fungicides. nih.gov One such derivative, designated Z2, showed particularly high bioactivity against Botrytis cinerea, a fungus that affects many plant species. nih.gov Its efficacy, with an EC50 value of 2.7 µg/mL, surpassed that of established fungicides like azoxystrobin (B1666510) and fluopyram. nih.gov Mechanistic studies, including enzyme activity assays and molecular docking, suggest that Z2 may function as a succinate (B1194679) dehydrogenase inhibitor (SDHI). nih.gov This inhibition disrupts the fungal mitochondrial respiratory chain, leading to the death of the mycelia. nih.gov

The following table summarizes the in vitro antifungal activity of selected thiazolo-indole and related derivatives.

Compound ClassFungal StrainActivity MetricResultReference
spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivs.Trichophyton rubrumMICStrong nih.gov
spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivs.Trichophyton mentagrophytesMICStrong nih.gov
spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivs.Candida albicansMICStrong nih.gov
Indole derivative Z2 (containing 1,3,4-thiadiazole)Botrytis cinereaEC502.7 µg/mL nih.gov
Azoxystrobin (Control)Botrytis cinereaEC5014.5 µg/mL nih.gov
Fluopyram (Control)Botrytis cinereaEC5010.1 µg/mL nih.gov

Anti-Tuberculosis Potential

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) has created an urgent need for new antitubercular agents. researchgate.net The indole framework is a privileged structure in this area of drug discovery, and its fusion with other heterocyclic systems like thiazole has been a key strategy. nih.gov

Derivatives of thiazolo[3,2-a]pyrimidine, a related fused heterocyclic system, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. nih.gov Using broth dilution assay methods, several of these compounds demonstrated promising antitubercular activity. nih.gov Similarly, research into thiazolidin-4-one derivatives fused into a thiazolo[3,2-a] nih.govnih.govnih.govtriazine system has yielded compounds with significant activity against drug-sensitive, MDR, and XDR strains of MTB. researchgate.net For instance, one compound exhibited a minimum inhibitory concentration (MIC) of 2.49 µM against the drug-sensitive strain. researchgate.net This compound is believed to exert its effect by inhibiting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of the bacterium. researchgate.net

Another study on 5-nitrofuran-triazole conjugates identified a compound (8e) with potent antitubercular activity against the M. tuberculosis H37Rv strain, showing an MIC value of 0.25 μg/ml. nih.gov

The table below presents the antitubercular activity of selected compounds featuring related thiazole and indole scaffolds.

Compound ClassM. tuberculosis StrainActivity MetricResultReference
Thiazolo[3,2-a] nih.govnih.govnih.govtriazine derivative (Compound 3)Drug-Sensitive (DS)MIC2.49 µM researchgate.net
Thiazolo[3,2-a] nih.govnih.govnih.govtriazine derivative (Compound 3)Multi-Drug Resistant (MDR)MIC9.91 µM researchgate.net
Thiazolo[3,2-a] nih.govnih.govnih.govtriazine derivative (Compound 3)Extensive Drug Resistant (XDR)MIC39.72 µM researchgate.net
5-Nitrofuran-triazole conjugate (Compound 8e)H37RvMIC0.25 µg/ml nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms (e.g., DPPH radical inhibition)

Antioxidants are crucial for mitigating the cellular damage caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method used to evaluate the ability of compounds to act as free radical scavengers by donating a hydrogen atom or an electron. mdpi.commdpi.com

Studies on heterocyclic systems have shown that indole and thiazole derivatives possess significant antioxidant properties. ekb.egchemrxiv.org The antioxidant potential is often attributed to the ability of the N-H group in the indole ring or other labile hydrogen atoms to be transferred to neutralize free radicals. nih.gov

In a study of novel 5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives, which are structurally related to the 8H- nih.govnih.govThiazolo[5,4-e]indole core, several compounds were screened for their antioxidant activity using the DPPH assay. ekb.eg One derivative, 4-{5-[(1H-Indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-2-yl]diazo}-1H-pyrazole-3,5-diamine (18a), was found to be highly active, with an IC50 value of 69.14 μg/ml. ekb.eg While this activity was less potent than the standard antioxidant ascorbic acid (IC50 of 6.50 μg/ml), it demonstrates the potential of this scaffold in scavenging free radicals. ekb.eg The mechanism is believed to involve the transfer of a hydrogen atom from the antioxidant molecule to the DPPH radical, converting it to a stable, non-radical form. nih.gov

The following table summarizes the DPPH radical scavenging activity of a representative related compound.

CompoundActivity MetricResultReference
4-{5-[(1H-Indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-2-yl]diazo}-1H-pyrazole-3,5-diamine (18a)IC5069.14 µg/ml ekb.eg
Ascorbic Acid (Standard)IC506.50 µg/ml ekb.eg

Enzyme Inhibition Studies (e.g., Acetylcholinesterase - AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov The thiazole nucleus has been identified as a valuable scaffold for the design of new AChE inhibitors. nih.gov

A series of novel thiazole-piperazine hybrids were synthesized and evaluated for their inhibitory potential against cholinesterase enzymes. nih.gov Several compounds within this series demonstrated significant inhibitory activity against AChE. nih.gov Notably, compounds with specific substitutions on the phenyl ring showed potent inhibition. For example, the compound with a methoxy (B1213986) group at the para position of the benzene (B151609) ring (compound 3c) exhibited the most potent AChE inhibitory activity, with an IC50 value of 0.0317 µM. nih.gov

Docking studies provided insight into the mechanism of inhibition, suggesting that these compounds can act as dual-binding site inhibitors. nih.gov The thiazole ring was observed to form a π-π interaction with the indole of Trp286 in the enzyme's active site, while other parts of the molecule interacted with residues like Trp86 and Tyr341, effectively blocking the enzyme's activity. nih.gov

The table below shows the AChE inhibitory activity of the most potent thiazole derivatives from the study.

CompoundSubstituent on Phenyl RingEnzymeActivity MetricResultReference
Compound 3c4-MethoxyAChEIC500.0317 ± 0.001 µM nih.gov
Compound 3aUnsubstitutedAChEIC500.0496 ± 0.002 µM nih.gov
Compound 3i4-TrifluoromethylAChEIC500.2158 ± 0.010 µM nih.gov

Scaffold Utility in Addressing Specific Biological Pathways

The 8H- nih.govnih.govThiazolo[5,4-e]indole scaffold and its related structures have demonstrated utility in targeting a variety of biological pathways, underscoring their versatility in medicinal chemistry.

Fungal Cell Wall Synthesis: As demonstrated by spiro-thiazolo-indole derivatives, this scaffold can be utilized to develop inhibitors of chitin synthase. nih.gov This targets a crucial pathway specific to fungi, leading to disruption of cell wall integrity and potent antifungal effects. nih.gov

Mycobacterial Mycolic Acid Synthesis: The potential of related thiazole-containing structures to inhibit InhA, an enoyl-acyl carrier protein reductase, highlights the scaffold's utility in targeting the unique cell wall biosynthesis pathway of Mycobacterium tuberculosis. researchgate.net This pathway is essential for the survival of the bacterium and is a validated target for antitubercular drugs. researchgate.net

Cholinergic Neurotransmission: Thiazole-based derivatives have been successfully designed as potent inhibitors of acetylcholinesterase (AChE). nih.gov This demonstrates the scaffold's applicability in developing agents that modulate the cholinergic pathway, which is of significant interest for treating neurodegenerative disorders like Alzheimer's disease. nih.gov

Stress Response Pathways: Beyond the core topics, related thiazolo[4,5-d]pyrimidine (B1250722) structures have been developed as antagonists for the Corticotropin-Releasing Factor (CRF) receptor. nih.gov This shows the scaffold's potential to interact with G-protein coupled receptors and modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key pathway in physiological and behavioral responses to stress. nih.gov This could lead to treatments for stress-related disorders. nih.gov

Cell Proliferation and Cancer: Other related fused systems, such as thiazolo[5,4-b]phenothiazine derivatives, have been evaluated for antiproliferative activity against human leukemia cell lines. nih.gov This suggests that the broader thiazole-fused scaffold could be adapted to target pathways involved in cancer cell growth and survival. nih.gov

The diverse biological activities associated with this and related scaffolds confirm its status as a "privileged structure" in drug discovery, capable of being chemically modified to interact with a wide range of biological targets and pathways.

Future Directions and Emerging Research Avenues for 8h 1 2 Thiazolo 5,4 E Indole

Development of Novel and Green Synthetic Pathways

Traditional synthetic routes for complex heterocyclic systems often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents, leading to significant environmental concerns. Future research is increasingly focused on developing novel, efficient, and environmentally benign synthetic methodologies for 8H- nih.govmdpi.comThiazolo[5,4-e]indole and its derivatives.

Key areas of exploration include:

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, minimizing waste and improving efficiency. A recently developed three-component domino reaction of 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione exemplifies this strategy for synthesizing related thiazolo[4,5-e]indole derivatives, generating only water as a byproduct. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool in modern organic chemistry that can dramatically reduce reaction times, increase yields, and minimize the formation of by-products. nih.gov This technology has been successfully applied to prepare thiazolo[5,4-f]quinazolin-9(8H)-one derivatives, demonstrating its potential for the efficient synthesis of the 8H- nih.govmdpi.comThiazolo[5,4-e]indole core. nih.gov

Green Solvents and Catalysts: The replacement of volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry. Research into using deep eutectic solvents (DES), ionic liquids, or even water as reaction media is a promising avenue. mdpi.comnih.gov For instance, the synthesis of thiazolo[5,4-d]thiazoles has been achieved in an eco-friendly L-proline-ethylene glycol mixture. mdpi.com Similarly, sonochemical protocols using water as a solvent have proven effective for synthesizing 1,3,5-triazine (B166579) derivatives, offering a method that is significantly "greener" than conventional heating. nih.gov

Table 1: Comparison of Synthetic Methodologies
MethodologyKey AdvantagesPotential Application to 8H- nih.govmdpi.comThiazolo[5,4-e]indoleReference
Multi-Component Reactions (MCRs)High atom economy, operational simplicity, reduced waste.Direct construction of the core scaffold from simple precursors. researchgate.net
Microwave-Assisted SynthesisReduced reaction times, higher yields, fewer by-products.Accelerating cyclization and condensation steps in the synthetic pathway. nih.govnih.gov
Green Solvents (e.g., DES, Water)Reduced environmental impact, improved safety, potential for catalyst recycling.Developing eco-friendly protocols for synthesis and derivatization. mdpi.comnih.gov

Exploration of Structure-Activity Relationship (SAR) through Advanced Derivatization

Systematic derivatization of the 8H- nih.govmdpi.comThiazolo[5,4-e]indole scaffold is crucial for understanding its structure-activity relationships (SAR) and optimizing its biological properties. By introducing various substituents at different positions on the indole (B1671886) and thiazole (B1198619) rings, researchers can modulate factors like potency, selectivity, and pharmacokinetic profiles.

Future SAR studies will likely focus on:

Substitution on the Indole Ring: Introducing electron-donating or electron-withdrawing groups on the indole nucleus can significantly impact the molecule's electronic distribution and binding interactions with biological targets. For example, studies on other indole-thiazole hybrids have shown that a chlorine substituent at position 5 of the indole ring enhances both the potency and cancer cell selectivity. nih.gov

Functionalization of the Thiazole Moiety: The thiazole ring serves as a versatile anchor for introducing diverse functionalities. SAR studies on other thiazole-containing compounds have revealed that incorporating bulky, lipophilic aromatic systems can significantly enhance antimicrobial potency. researchgate.net

Hybrid Molecule Design: Fusing or linking the 8H- nih.govmdpi.comThiazolo[5,4-e]indole core with other known pharmacophores (e.g., pyrazole, pyrimidine (B1678525), quinoline) is a powerful strategy to create hybrid molecules with potentially synergistic or multi-target activities. researchgate.netnih.gov This approach has been successful in developing potent kinase inhibitors and antimicrobial agents. nih.govnih.gov

Table 2: Key SAR Insights from Related Thiazole-Indole Scaffolds
Scaffold/Derivative ClassKey Substituent/ModificationImpact on Biological ActivityReference
Oxazolyl/Thiazolyl-IndolesChlorine at indole C5-positionImproved potency and cancer selectivity. nih.gov
Thiazolo[5,4-f]quinolinesBulky, lipophilic aromatic groupsEnhanced antimicrobial activity. researchgate.net
5-(3-indolyl)-1,3,4-thiadiazoles4-benzyloxy-3-methoxyphenyl groupHigh cytotoxicity against pancreatic cancer cells. nih.gov

Integration into Polycondensed Scaffolds for Enhanced Biological Profiles

Integrating the 8H- nih.govmdpi.comThiazolo[5,4-e]indole core into larger, polycondensed heterocyclic systems represents a sophisticated strategy for developing next-generation therapeutic agents. This approach can enhance binding affinity, improve selectivity, and introduce novel mechanisms of action by creating more complex and rigid molecular architectures.

Promising research directions include:

Fusion with other N-Heterocycles: Annulating additional nitrogen-containing rings, such as pyrimidine, triazine, or quinoline, can lead to novel scaffolds with unique biological profiles. For example, the fusion of a thiazole ring with a quinazolinone core has yielded potent multi-target kinase inhibitors. nih.gov Similarly, the synthesis of nih.govmdpi.comthiazino[3´,2´:2,3] nih.govnih.govnih.govtriazino[5,6-b]indole derivatives has been explored for antibacterial applications. researchgate.net

Tandem and Domino Cycloaddition Reactions: Utilizing tandem reactions based on [4+2]-cycloadditions is an effective tool for constructing structurally complex polycondensed molecules with high selectivity. mdpi.com This methodology has been used to create indole-tethered nih.govmdpi.comnih.govthiadiazolo[3,2-a]pyrimidin-5-one hybrids as anti-pancreatic cancer agents. nih.gov

Development of Multi-Target-Directed Ligands (MTDLs): The complexity of diseases like cancer and neurodegenerative disorders often necessitates targeting multiple biological pathways simultaneously. Polycondensed scaffolds derived from 8H- nih.govmdpi.comThiazolo[5,4-e]indole are ideal frameworks for designing MTDLs that can interact with several targets, potentially leading to improved therapeutic efficacy and reduced drug resistance. nih.gov

Potential Applications in Materials Science as Functional Building Blocks

Beyond its biomedical potential, the rigid, π-conjugated system of 8H- nih.govmdpi.comThiazolo[5,4-e]indole makes it an intriguing building block for advanced organic materials. The electron-deficient nature of the thiazole ring combined with the electron-rich indole moiety creates an intrinsic donor-acceptor character, which is highly desirable for applications in organic electronics.

Emerging research avenues in this area include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of thiazole-containing systems can be tuned by chemical modification. researchgate.net Derivatives of 8H- nih.govmdpi.comThiazolo[5,4-e]indole could be investigated as novel emitters or host materials in OLEDs, potentially offering high quantum yields and color tenability.

Organic Photovoltaics (OPVs): The donor-acceptor structure is fundamental to the design of materials for OPVs. The thiazoloindole scaffold could be incorporated into polymers or small molecules used in the active layer of solar cells. Related thiazolo[5,4-d]thiazoles are already gaining interest for their applications in photovoltaics. mdpi.com

Organic Field-Effect Transistors (OFETs): The planarity and potential for π-π stacking in solid-state make thiazoloindole derivatives candidates for use as organic semiconductors in OFETs, which are key components of flexible electronics and sensors.

Advanced Computational Modeling for Rational Drug Design and Scaffold Optimization

In silico methods are indispensable tools in modern drug discovery and materials design, enabling the rapid screening of virtual libraries, prediction of properties, and rational optimization of lead compounds. Applying these techniques to the 8H- nih.govmdpi.comThiazolo[5,4-e]indole scaffold can significantly accelerate research and development.

Future computational efforts will likely involve:

Molecular Docking: Simulating the binding of virtual libraries of 8H- nih.govmdpi.comThiazolo[5,4-e]indole derivatives to the active sites of various protein targets (e.g., kinases, DNA gyrase) can help identify promising candidates and elucidate binding modes. researchgate.netnih.gov This information is critical for guiding SAR studies.

Pharmacophore Modeling and Virtual Screening: Developing a pharmacophore model based on the key structural features required for a specific biological activity allows for the rapid screening of large compound databases to identify novel hits containing the thiazoloindole core.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential for early-stage drug development. nih.gov Computational models can assess the drug-likeness of novel derivatives, flagging potential liabilities before costly synthesis and testing.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and photophysical properties of the thiazoloindole scaffold, aiding in the design of both new drugs and functional materials. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 8H-[1,3]Thiazolo[5,4-e]indole derivatives?

  • Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, derivatives can be prepared by refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazole precursors (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. This method yields crystalline precipitates that are purified via column chromatography using eluents like 70:30 ethyl acetate:hexane . Microwave-assisted one-pot synthesis has also been employed for related thiazolo-thiazole systems, offering faster reaction times .

Q. How is the structure and purity of this compound derivatives characterized?

  • Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural elucidation. For example, ¹H NMR can confirm substituent positions via chemical shifts (e.g., indole NH protons at δ 10–12 ppm), while ¹³C NMR identifies carbonyl carbons (δ ~160–180 ppm). Purity is assessed via TLC (retention factors) and HRMS for molecular ion peaks. Recrystallization from DMF/acetic acid mixtures ensures high crystallinity .

Q. What purification techniques are effective for thiazoloindole derivatives?

  • Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate) is standard. For polar intermediates, preparative TLC or recrystallization in acetic acid or ethanol is recommended. Sodium sulfate drying of organic extracts prevents residual moisture .

Advanced Research Questions

Q. How can computational methods aid in designing thiazoloindole derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like tubulin or microbial enzymes. For example, [1,3]thiazolo[4,5-e]isoindoles were docked into the colchicine-binding site of tubulin to optimize steric and electronic interactions. Density functional theory (DFT) calculations further validate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve contradictions in biological activity data for thiazoloindole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardizing protocols (e.g., MIC assays for antimicrobial activity) and controlling substituent effects (e.g., electron-withdrawing groups at C-5 enhancing tubulin inhibition) are critical. Meta-analyses of SAR across studies can identify robust trends .

Q. How can SHELX software improve the refinement of thiazoloindole crystal structures?

  • Methodological Answer : SHELXL refines small-molecule structures using high-resolution X-ray data. For twinned crystals or high disorder, SHELXD/SHELXE enable robust phasing. Key steps include:

  • Defining restraints for bond lengths/angles in the .ins file.
  • Using TWIN commands for handling pseudo-merohedral twinning.
  • Validating hydrogen bonding via PLATON .

Q. What are the challenges in evaluating tubulin polymerization inhibition by thiazoloindole derivatives?

  • Methodological Answer : Assays require monitoring turbidity changes at 350 nm using purified tubulin. Challenges include:

  • Maintaining protein stability (use of GTP and低温 conditions).
  • Differentiating polymerization kinetics (lag phase vs. elongation) via nonlinear regression.
  • Validating results with paclitaxel/colchicine controls. Tricyclic thiazoloindoles (e.g., [1,3]thiazolo[4,5-e]isoindoles) show IC₅₀ values <1 µM in some studies .

Q. How do structural modifications influence the SAR of thiazoloindole antimicrobial agents?

  • Methodological Answer : Substitutions at C-2 (e.g., aryl groups) and C-5 (e.g., halogens) modulate activity. For example:

  • 2-Aryl groups enhance lipophilicity, improving membrane penetration.
  • 5-Fluoro derivatives exhibit 4-fold higher antifungal activity against Candida albicans due to electronegativity effects.
  • Triazole or thiadiazine fused systems broaden spectrum via multi-target mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.